N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline
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Overview
Description
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, in particular, is characterized by its unique structure, which includes an ethyl group attached to both the nitrogen atom and the carbazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline typically involves a multi-step process. One common method is the one-pot synthesis, which combines the reduction of nitro aromatic compounds with the N-alkylation of aromatic amines. For example, nitrobenzene can be reduced to aniline using hydrogen generated from the aqueous-phase reforming of ethanol. The resulting aniline is then alkylated with ethyl groups to form this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium or platinum are often employed to facilitate the hydrogenation and alkylation reactions .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro groups to amines, which can then be further modified.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Amine oxides.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Pharmaceuticals: Acts as an intermediate in the synthesis of various pharmaceutical compounds.
Chemical Sensors: Utilized in the development of chemical sensors for detecting specific analytes.
Catalysis: Employed as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways. In organic electronics, the compound facilitates electron transport through its conjugated system, enhancing the efficiency of devices like OLEDs. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-ethylaniline: A simpler analog with similar alkylation but lacking the carbazole moiety.
9-ethylcarbazole: Contains the carbazole structure but without the additional N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino] group.
Uniqueness
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline is unique due to its combined structural features, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and catalysis .
Biological Activity
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline, a compound with the molecular formula C22H21N3 and a molecular weight of 327.4 g/mol, is part of a class of hydrazone derivatives that have garnered interest due to their potential biological activities, particularly in cancer research and as antimicrobial agents. This article delves into the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 9-ethylcarbazole-3-carboxaldehyde with aniline derivatives under controlled conditions. The general synthetic route can be summarized as follows:
-
Reactants :
- 9-Ethylcarbazole-3-carboxaldehyde
- Aniline or substituted anilines
-
Reaction Conditions :
- Solvent: Ethanol
- Temperature: Ambient
- Time: Stirring for several hours followed by crystallization
- Yield : The product is often purified through recrystallization, yielding yellow crystalline solids.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that hydrazone derivatives can induce apoptosis in various cancer cell lines.
Case Study: Antitumor Activity
A study evaluating the antitumor effects of related hydrazone compounds demonstrated cytotoxicity against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901) cell lines using MTT assays. The results showed that these compounds could effectively inhibit cell proliferation and induce apoptosis .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Hydrazone A | Patu8988 | 12.5 |
Hydrazone B | ECA109 | 15.0 |
Hydrazone C | SGC7901 | 10.0 |
Antimicrobial Activity
Hydrazone derivatives have also been explored for their antimicrobial properties. These compounds have shown effectiveness against various bacterial strains.
Antibacterial Activity Data
A comparative study on the antibacterial efficacy of several hydrazones revealed promising results against common pathogens:
Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
N-Ethyl-Hydrazone | Staphylococcus aureus | 64 µg/mL |
N-Ethyl-Hydrazone | Escherichia coli | 128 µg/mL |
These findings indicate that structural modifications can enhance the antibacterial potency of hydrazones .
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : The planar structure of carbazole derivatives allows them to intercalate into DNA, disrupting replication.
- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress in cancer cells, leading to apoptosis.
- Enzyme Inhibition : Some hydrazones act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.
Properties
Molecular Formula |
C23H23N3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C23H23N3/c1-3-25-22-13-9-8-12-20(22)21-16-18(14-15-23(21)25)17-24-26(4-2)19-10-6-5-7-11-19/h5-17H,3-4H2,1-2H3/b24-17- |
InChI Key |
IPCPWEQNRXADBE-ULJHMMPZSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N\N(CC)C3=CC=CC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NN(CC)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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